4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
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Overview
Description
4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, a thiophene ring, and various functional groups such as amino, cyano, methoxy, ethoxy, and nitro groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate typically involves multi-step reactions. One common method involves the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C. This reaction is catalyzed by disulfonic acid imidazolium chloroaluminate, which acts as a dual and heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its diverse functional groups and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The presence of multiple functional groups allows it to interact with various biological targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole: Similar core structure but lacks the thiophene ring and nitro group.
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: Similar pyrano[2,3-c]pyrazole core but different substituents.
Uniqueness
The uniqueness of 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H21N5O7S |
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Molecular Weight |
559.6 g/mol |
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C27H21N5O7S/c1-3-37-19-12-15(11-18(32(34)35)24(19)38-27(33)20-5-4-10-40-20)21-17(13-28)25(29)39-26-22(21)23(30-31-26)14-6-8-16(36-2)9-7-14/h4-12,21H,3,29H2,1-2H3,(H,30,31) |
InChI Key |
CSCBPVMYQWUXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)C2=CC=CS2)[N+](=O)[O-])C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)OC)N)C#N |
Origin of Product |
United States |
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